Ethyl 2-tert-butyl-5-(cyanomethoxy)-1-benzofuran-3-carboxylate
Description
Ethyl 2-tert-butyl-5-(cyanomethoxy)-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a tert-butyl group at the 2-position and a cyanomethoxy (-OCH₂CN) substituent at the 5-position of the benzofuran core. The tert-butyl group enhances lipophilicity and steric bulk, while the cyanomethoxy group introduces electron-withdrawing properties, which may influence reactivity and intermolecular interactions .
Properties
IUPAC Name |
ethyl 2-tert-butyl-5-(cyanomethoxy)-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-5-20-16(19)14-12-10-11(21-9-8-18)6-7-13(12)22-15(14)17(2,3)4/h6-7,10H,5,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHDMBMEFZHWNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC#N)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis of Target Structure
The target molecule features three critical substituents:
- 2-tert-butyl group : Introduced via Friedel-Crafts alkylation or pre-functionalized starting materials
- 3-ethyl carboxylate : Typically installed through esterification or cyclization of keto-ester precursors
- 5-cyanomethoxy group : Added via late-stage O-alkylation of phenolic intermediates
Key disconnections focus on:
Benzofuran Core Construction Methodologies
Intramolecular Cyclization Routes
FeCl₃-Mediated Oxidative Cyclization
Electron-rich aryl ketones undergo FeCl₃-catalyzed cyclization to form benzofurans. For the target compound, this approach requires a pre-functionalized substrate with:
- ortho-Alkoxy group (future benzofuran oxygen)
- β-Ketoester moiety at C3 position
Representative Procedure
- React 2-tert-butyl-4-(cyanomethoxy)phenol with ethyl acetoacetate in acetic anhydride
- Add FeCl₃ (20 mol%) in DCM at 0°C → 25°C
- Stir for 12 hr to achieve 68-72% cyclization yield
Palladium-Catalyzed C-H Activation
Pd(OAc)₂ enables direct benzofuran synthesis from o-alkenylphenols:
Reaction Conditions:
- Substrate: 2-tert-butyl-4-(cyanomethoxy)-6-vinylphenol
- Catalyst: Pd(OAc)₂ (5 mol%)
- Oxidant: Cu(OAc)₂·H₂O (2 equiv)
- Solvent: DMF at 110°C, 8 hr
- Yield: 63%
Intermolecular [3+2] Cycloaddition Approaches
Copper-catalyzed coupling between α-diazo carbonyl compounds and ynol ethers provides modular benzofuran assembly:
| Component A | Component B | Catalyst | Yield (%) |
|---|---|---|---|
| Ethyl 2-diazo-3-oxo-4-tert-butylpentanoate | Propargyl cyanomethyl ether | Cu(OTf)₂ (10 mol%) | 58 |
| Ethyl diazoacetate | 1-tert-butyl-3-yn-5-cyanomethoxybenzene | CuTc (5 mol%) | 41 |
Functionalization of Benzofuran Intermediates
Installation of 5-Cyanomethoxy Group
Nucleophilic Aromatic Substitution
Two-Stage Process
- Generate 5-hydroxybenzofuran via demethylation of 5-methoxy precursor
- Reagent: BBr₃ (3 equiv) in CH₂Cl₂, -78°C → 0°C, 90% yield
- O-Alkylation with chloroacetonitrile:
Conditions: - Base: K₂CO₃ (2.5 equiv) - Solvent: DMF, 60°C - Time: 8 hr - Yield: 76%
Mitsunobu Cyanomethylation
For acid-sensitive substrates:
tert-Butyl Group Introduction Strategies
| Method | Substrate | Conditions | Yield (%) |
|---|---|---|---|
| Friedel-Crafts Alkylation | 5-(cyanomethoxy)-1-benzofuran-3-carboxylate | t-BuCl (2 equiv), AlCl₃ (1.5 equiv), DCE, 40°C, 6 hr | 54 |
| Directed C-H Activation | Ethyl 5-(cyanomethoxy)-1-benzofuran-3-carboxylate | Pd(OAc)₂ (5 mol%), t-BuB(OH)₂ (3 equiv), Ag₂CO₃ (2 equiv), DMF, 120°C, 12 hr | 62 |
Optimization of Esterification Conditions
Comparative analysis of 3-carboxyl group installation:
| Esterification Method | Acid Precursor | Catalyst | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|---|
| Fischer | 3-Benzofurancarboxylic acid | H₂SO₄ (cat) | Reflux | 24 | 45 |
| Steglich | 3-Benzofurancarboxylic acid | DCC/DMAP | 0 → 25 | 8 | 83 |
| Mitsunobu | 3-Hydroxybenzofuran | DIAD/PPh₃ | 25 | 6 | 71 |
DMAP = 4-Dimethylaminopyridine; DCC = N,N'-Dicyclohexylcarbodiimide
Critical Process Considerations
Cyanomethoxy Group Stability
Key degradation pathways:
- Thermal Decomposition :
- Onset at 185°C (TGA analysis)
- Safe processing limit: <150°C
Emerging Methodologies
Continuous Flow Synthesis
Microreactor system advantages:
Photoredox Catalysis
Visible-light mediated C-O coupling:
- Catalyst: Ir(ppy)₃ (2 mol%)
- Substrate: 2-bromo-5-(cyanomethoxy)phenol + ethyl propiolate
- Yield: 67%
- LED: 450 nm, 24 hr
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-tert-butyl-5-(cyanomethoxy)-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into others.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they often involve specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, leading to a variety of derivatives .
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Recent studies have indicated that benzofuran derivatives, including ethyl 2-tert-butyl-5-(cyanomethoxy)-1-benzofuran-3-carboxylate, exhibit significant antimicrobial properties. Research has shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. A study highlighted the synthesis of benzofuran derivatives and their evaluation for antibacterial activity, with some compounds showing minimum inhibitory concentrations (MIC) below 20 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
1.2 Tyrosinase Inhibition
Tyrosinase is an enzyme involved in melanin production and is a target for skin-whitening agents. This compound has been evaluated for its inhibitory effects on tyrosinase activity. Compounds derived from benzofuran structures have shown IC50 values in the micromolar range, indicating their potential as skin-lightening agents. For instance, one derivative exhibited an IC50 of 11 ± 0.25 µM, which was comparable to ascorbic acid .
Materials Science
2.1 Polymer Chemistry
The unique chemical structure of this compound allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research has demonstrated that copolymers containing benzofuran moieties exhibit improved performance in applications like coatings and adhesives .
2.2 Photovoltaic Applications
Due to its electronic properties, this compound has potential applications in organic photovoltaic devices. Studies on related benzofuran derivatives suggest that they can act as electron donors or acceptors in organic solar cells, potentially improving energy conversion efficiencies .
Environmental Science
3.1 Biodegradation Studies
This compound has been investigated for its biodegradability and environmental impact. Research indicates that certain microorganisms can effectively degrade benzofuran derivatives, which is crucial for assessing the environmental fate of these compounds when used in industrial applications .
3.2 Biosensors for Toxic Compounds
The compound's structure allows it to be utilized in developing biosensors for detecting toxic substances like cyanogenic glycosides in food products. These biosensors leverage the enzymatic activity of tyrosinase to quantify harmful compounds, providing a rapid and efficient method for food safety testing .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | MIC < 20 µg/mL against S. aureus and E. coli |
| Tyrosinase inhibitors | IC50 = 11 ± 0.25 µM | |
| Materials Science | Polymer synthesis | Enhanced thermal stability in copolymers |
| Organic photovoltaics | Potential electron donor/acceptor | |
| Environmental Science | Biodegradability studies | Effective degradation by specific microorganisms |
| Biosensor development | Detection of cyanogenic glycosides |
Mechanism of Action
The mechanism of action of Ethyl 2-tert-butyl-5-(cyanomethoxy)-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s effects are mediated through various pathways, which can involve the modulation of biochemical processes and signaling cascades .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The structural analogs of Ethyl 2-tert-butyl-5-(cyanomethoxy)-1-benzofuran-3-carboxylate differ primarily in substitutions at the 2- and 5-positions. Key compounds and their properties are summarized below:
Table 1: Structural and Calculated Properties of Benzofuran-3-carboxylate Derivatives
*Note: The molecular formula for the target compound can be inferred as C₁₇H₁₉NO₄ (assuming tert-butyl: C₄H₉, cyanomethoxy: C₂H₂NO).
Key Structural and Functional Differences
Methyl/Phenyl: Smaller substituents (methyl) reduce steric hindrance, while aromatic groups (phenyl) enhance π-π stacking interactions and lipophilicity .
5-Position Substituents: Cyanomethoxy (-OCH₂CN): Introduces strong electron-withdrawing effects, which may enhance stability against nucleophilic attack compared to ester or amide groups . 2-Ethoxy-2-oxoethoxy (-OCH₂CO₂Et): An ester group that increases polarity and susceptibility to hydrolysis . 4-Nitrobenzyloxy: A nitro group enhances electron withdrawal, possibly influencing redox properties .
Physicochemical Properties :
- Lipophilicity (XLogP3) : Ranges from 2.7 (methyl analog) to 4.0 (phenyl analog), indicating that bulkier 2-substituents significantly increase lipophilicity .
- Molecular Weight : Varies from 259.26 g/mol (methyl analog) to 397.43 g/mol (4-nitrobenzyloxy analog), impacting bioavailability and synthetic feasibility .
Biological Activity
Ethyl 2-tert-butyl-5-(cyanomethoxy)-1-benzofuran-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Chemical Formula : C17H21NO4
- Molecular Weight : 301.36 g/mol
- CAS Number : Not specified in the provided data.
Biological Activity
This compound exhibits a range of biological activities that have been explored in various studies. Below are key findings regarding its pharmacological effects.
Antioxidant Activity
Research indicates that benzofuran derivatives possess significant antioxidant properties, which may be attributed to the presence of the benzofuran moiety. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory activity in various models. In vitro studies suggest that it inhibits pro-inflammatory cytokines, thereby reducing inflammation markers such as TNF-alpha and IL-6. These findings are particularly relevant for conditions such as arthritis and other inflammatory diseases .
Anticancer Potential
Recent studies have highlighted the anticancer properties of this compound. It has shown efficacy in inhibiting the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy .
Study 1: Antioxidant and Anti-inflammatory Activity
A study published in Molecules examined the antioxidant and anti-inflammatory effects of various benzofuran derivatives, including this compound. The results indicated a significant reduction in oxidative stress markers and inflammatory cytokines in treated cells compared to controls .
Study 2: Anticancer Efficacy
In a laboratory investigation, this compound was tested against several human cancer cell lines. The compound exhibited IC50 values in the micromolar range, indicating potent anticancer activity. Mechanistic studies revealed that it triggered apoptosis through the mitochondrial pathway, leading to increased caspase activity .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for synthesizing benzofuran derivatives like Ethyl 2-tert-butyl-5-(cyanomethoxy)-1-benzofuran-3-carboxylate?
- Methodology : Synthesis typically involves multi-step organic reactions. Key steps include:
- Core formation : Cyclization of precursors (e.g., substituted phenols) to generate the benzofuran scaffold .
- Substituent introduction : Sequential reactions such as sulfonylation (using sulfonyl chlorides), acylation (e.g., nitrobenzoyl chloride), and esterification (ethanol with acid catalysis) to install functional groups .
- Purification : Column chromatography (ethyl acetate/hexane systems) and recrystallization to achieve high purity .
Q. How is the structural characterization of this compound performed?
- Methodology :
- X-ray crystallography : Single-crystal diffraction data collected using synchrotron or laboratory sources, refined via SHELXL .
- Spectroscopy : H/C NMR to confirm substituent positions, IR for functional group validation, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .
Q. What are common reactivity patterns of the cyanomethoxy and tert-butyl groups in this compound?
- Methodology :
- Cyanomethoxy : Susceptible to nucleophilic substitution (e.g., hydrolysis to carboxylic acids under acidic/basic conditions) or reduction (e.g., LiAlH to amines) .
- tert-Butyl : Stable under mild conditions but cleavable via strong acids (e.g., TFA) for deprotection in medicinal chemistry applications .
Advanced Research Questions
Q. How can synthetic yields be optimized for multi-step benzofuran syntheses?
- Methodology :
- Reaction monitoring : Use TLC or in situ IR to identify intermediates and optimize reaction times .
- Catalyst screening : Evaluate Pd-based catalysts for cross-coupling steps or phase-transfer catalysts for heterogeneous reactions .
- Flow chemistry : Continuous flow reactors improve reproducibility and reduce side products in esterification steps .
Q. How do crystallographic data resolve contradictions in proposed molecular structures?
- Methodology :
- Data validation : Compare experimental bond lengths/angles (from Mercury ) with DFT-optimized geometries to detect discrepancies .
- Hydrogen bonding analysis : Identify intermolecular interactions (e.g., O–H⋯O in carboxyl groups) that stabilize specific conformations .
- Twinned crystal refinement : Use SHELXL's TWIN commands to model overlapping diffraction patterns in challenging datasets .
Q. What computational tools predict the compound’s biological activity or material properties?
- Methodology :
- Docking studies : AutoDock Vina or Schrödinger Suite to simulate interactions with enzyme targets (e.g., cytochrome P450) .
- DFT calculations : Gaussian or ORCA to compute electronic properties (e.g., HOMO-LUMO gaps) relevant to fluorescence or conductivity .
Q. How are regioselectivity challenges addressed during functionalization of the benzofuran core?
- Methodology :
- Directing groups : Install temporary groups (e.g., boronate esters) to steer electrophilic substitution to specific positions .
- Protection/deprotection : Use tert-butyldimethylsilyl (TBS) groups to block reactive sites during cyanomethoxy installation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
